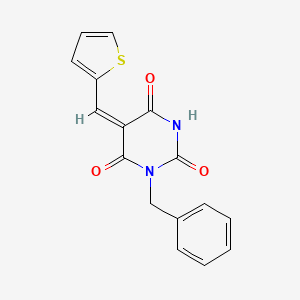![molecular formula C17H28N2O2 B5090254 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine](/img/structure/B5090254.png)
4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine, also known as MBDB, is a chemical compound that belongs to the phenethylamine and amphetamine classes of drugs. It is a psychoactive substance that has been used as a recreational drug, but it also has potential therapeutic applications.
Mecanismo De Acción
4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. It also acts as a weak inhibitor of the reuptake of serotonin and dopamine, which prolongs their effects. The release of these neurotransmitters is thought to be responsible for the psychoactive effects of 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine, including its euphoric and empathogenic effects.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of oxytocin, which is a hormone that is associated with social bonding and trust. 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine has been shown to increase feelings of empathy and emotional closeness, which may be why it has been used as a recreational drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a relatively long half-life, which means that its effects can be studied over a longer period of time. However, one limitation is that it has a low affinity for the serotonin and dopamine receptors, which means that it may not be as effective as other drugs that target these receptors.
Direcciones Futuras
There are a number of future directions for research on 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine. One direction is to study its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another direction is to study its effects on the brain and how it interacts with other neurotransmitters. Additionally, more research is needed to understand the long-term effects of 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine use and its potential for addiction. Finally, more research is needed to develop more effective and efficient methods of synthesizing and purifying 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine.
Conclusion:
In conclusion, 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine is a chemical compound that has potential therapeutic applications but has also been used as a recreational drug. It acts as a serotonin and dopamine releaser and has been shown to have a number of biochemical and physiological effects. 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine has advantages and limitations for use in laboratory experiments, and there are a number of future directions for research on this compound.
Métodos De Síntesis
4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine can be synthesized by using a variety of methods, including the reductive amination of 4-methoxyphenylacetone with 2-(4-morpholinyl)ethylamine. The reaction is usually carried out under acidic conditions, and the product is purified by recrystallization or chromatography. Other methods of synthesis include the use of Grignard reagents, lithium aluminum hydride, and other reducing agents.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. It has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine has also been studied for its potential use in treating neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-15(18-9-10-19-11-13-21-14-12-19)3-4-16-5-7-17(20-2)8-6-16/h5-8,15,18H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJANOHTAAFPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)butan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090177.png)
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5090179.png)
![methyl 4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5090182.png)
![ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5090184.png)
![N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5090192.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B5090198.png)

![N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5090234.png)
![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)
![2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5090245.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5090248.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5090249.png)
![3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5090252.png)
![1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5090258.png)